molecular formula C24H19FN2O3S B4805762 (5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B4805762
M. Wt: 434.5 g/mol
InChI Key: LKRQWGIYRPHQOW-STZFKDTASA-N
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Description

The compound “(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one” is a synthetic organic molecule that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorophenoxy, methoxybenzylidene, and thioxoimidazolidinone moieties, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the thioxo group: The thioxo group can be introduced by reacting the imidazolidinone with a sulfurizing agent such as Lawesson’s reagent.

    Addition of the benzylidene group: The benzylidene moiety can be introduced via a condensation reaction with an aldehyde.

    Attachment of the fluorophenoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced benzyl derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the fluorophenoxy and thioxoimidazolidinone groups suggests that it may interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its diverse functional groups may allow for the modulation of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenoxy group may enhance its binding affinity to certain targets, while the thioxoimidazolidinone moiety may contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{3-[(4-methylphenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one” lies in the presence of the fluorophenoxy group, which may impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs. These differences can influence its reactivity, biological activity, and overall chemical behavior.

Properties

IUPAC Name

(5Z)-5-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c1-29-22-12-7-16(13-17(22)15-30-20-10-8-18(25)9-11-20)14-21-23(28)27(24(31)26-21)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,26,31)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRQWGIYRPHQOW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 2
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(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 3
(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 4
(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 5
(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one
Reactant of Route 6
(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-phenyl-2-thioxoimidazolidin-4-one

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